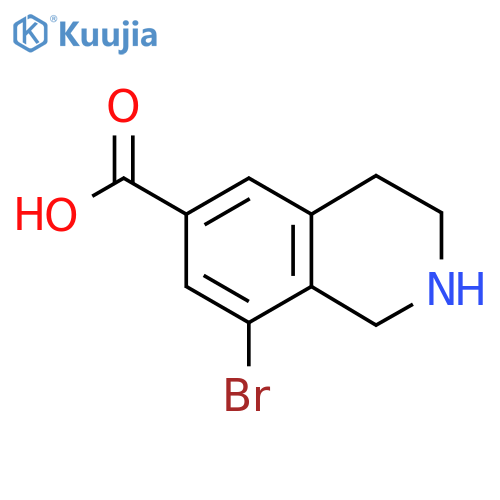Cas no 2138424-99-2 (8-Bromo-1,2,3,4-tetrahydroisoquinoline-6-carboxylic acid)

2138424-99-2 structure
商品名:8-Bromo-1,2,3,4-tetrahydroisoquinoline-6-carboxylic acid
8-Bromo-1,2,3,4-tetrahydroisoquinoline-6-carboxylic acid 化学的及び物理的性質
名前と識別子
-
- EN300-739527
- 2138424-99-2
- 8-bromo-1,2,3,4-tetrahydroisoquinoline-6-carboxylic acid
- 8-Bromo-1,2,3,4-tetrahydroisoquinoline-6-carboxylic acid
-
- インチ: 1S/C10H10BrNO2/c11-9-4-7(10(13)14)3-6-1-2-12-5-8(6)9/h3-4,12H,1-2,5H2,(H,13,14)
- InChIKey: ZQNPTEXXNIWFJP-UHFFFAOYSA-N
- ほほえんだ: BrC1=CC(C(=O)O)=CC2=C1CNCC2
計算された属性
- せいみつぶんしりょう: 254.98949g/mol
- どういたいしつりょう: 254.98949g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 3
- 重原子数: 14
- 回転可能化学結合数: 1
- 複雑さ: 234
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 49.3Ų
- 疎水性パラメータ計算基準値(XlogP): -0.7
8-Bromo-1,2,3,4-tetrahydroisoquinoline-6-carboxylic acid 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-739527-1.0g |
8-bromo-1,2,3,4-tetrahydroisoquinoline-6-carboxylic acid |
2138424-99-2 | 1g |
$0.0 | 2023-06-06 |
8-Bromo-1,2,3,4-tetrahydroisoquinoline-6-carboxylic acid 関連文献
-
Kuan-Ying Hsieh,El-Eulmi Bendeif,Axel Gansmuller,Sebastien Pillet,Theo Woike,Dominik Schaniel RSC Adv., 2013,3, 26132-26141
-
Tatsuya Kameyama,Ken-ichi Okazaki,Katsuhiko Takagi Phys. Chem. Chem. Phys., 2009,11, 5369-5376
-
Azam M. Shaikh,Bharat K. Sharma,Sajeev Chacko,Rajesh M. Kamble RSC Adv., 2016,6, 60084-60093
-
Muppidathi Marieeswaran,Perumal Panneerselvam Mater. Adv., 2021,2, 7024-7035
-
Chris H. Greene Faraday Discuss., 2004,127, 413-423
2138424-99-2 (8-Bromo-1,2,3,4-tetrahydroisoquinoline-6-carboxylic acid) 関連製品
- 299936-71-3(5-(2-Chloro-5-nitrophenyl)-1,3,4-thiadiazol-2-ylamine)
- 1353972-47-0(2-((Methyl(piperidin-3-yl)amino)methyl)benzonitrile hydrochloride)
- 26406-97-3(4-Amino-3-chloro-hydratropic Acid Ethyl Ester)
- 1690890-22-2(2-Chloro-1-(3-chloro-4-methylthiophen-2-yl)ethan-1-one)
- 1421258-65-2(Fmoc-(R)-3-Amino-4-(4-methoxy-phenyl)-butyric acid)
- 2137517-00-9(tert-butyl 5-amino-4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-3-carboxylate)
- 1361911-19-4(5-Cyano-2-methoxy-3-(trifluoromethoxy)pyridine)
- 2408957-70-8(N'-[2-(4-Fluorophenyl)ethyl]-1-phenylethane-1,2-diamine;dihydrochloride)
- 1485565-50-1(1-cyclohexyl-1H-1,2,3-triazole-4-carbaldehyde)
- 1934808-00-0(7-amino-2,3-dihydro-1H-indene-4-carboxylic acid)
推奨される供給者
Hubei Changfu Chemical Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Hefei Zhongkesai High tech Materials Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Hebei Ganmiao New material Technology Co., LTD
ゴールドメンバー
中国のサプライヤー
大量

Suzhou Genelee Bio-Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
